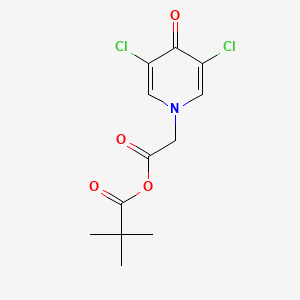

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride

Description

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic pivalic anhydride is a mixed carboxylic anhydride featuring a pyridinone core substituted with two chlorine atoms at the 3- and 5-positions, conjugated with an acetic acid moiety and a pivaloyl (2,2-dimethylpropanoyl) group. This compound is primarily utilized as an intermediate in the synthesis of cephalosporin antibiotics, such as cefazedone, where it contributes the [(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetamido] side chain at position 7 of the β-lactam ring . Its structural complexity and reactivity make it a critical building block in pharmaceutical chemistry.

Properties

Molecular Formula |

C12H13Cl2NO4 |

|---|---|

Molecular Weight |

306.14 g/mol |

IUPAC Name |

[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C12H13Cl2NO4/c1-12(2,3)11(18)19-9(16)6-15-4-7(13)10(17)8(14)5-15/h4-5H,6H2,1-3H3 |

InChI Key |

VWVUGVWWWRUSIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC(=O)CN1C=C(C(=O)C(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride generally proceeds via:

Preparation of the Carboxylic Acid Precursor

The acid precursor, 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetic acid, is typically synthesized through nucleophilic substitution or condensation reactions involving suitably substituted pyridinone derivatives and haloacetate or related reagents. This compound is commercially available as indicated by chemical suppliers, with CAS No. 56187-37-2, confirming its established synthetic accessibility and characterization.

Formation of the Pivalic Anhydride Derivative

The key step involves the formation of the anhydride from the carboxylic acid. Two primary methods are documented in the literature and patent sources:

Direct Reaction with Pivalic Anhydride

- The carboxylic acid is reacted with pivalic anhydride under controlled temperature and pressure conditions to form the mixed anhydride.

- This reaction is typically conducted under reduced pressure (10–1000 mbar) to facilitate the removal of by-products such as acetic acid, enhancing yield and purity.

- The process may be carried out in batch or continuous distillation apparatus with simultaneous removal of low-boiling components, optimizing the reaction efficiency and scalability.

Mixed Anhydride Formation Using Acetic Anhydride

- Alternatively, the acid can be first converted to an intermediate mixed anhydride using acetic anhydride , followed by reaction with pivalic acid or pivaloyl chloride to yield the desired pivalic anhydride derivative.

- This method benefits from controlled reaction temperatures (typically 20–50 °C) and may involve catalysts or acid scavengers to drive the reaction to completion.

Reaction Conditions and Optimization

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Temperature | 20–150 °C | Controlled to prevent decomposition |

| Pressure | 10–1000 mbar (reduced pressure preferred) | Facilitates removal of acetic acid by-product |

| Solvent | Often solvent-free or inert solvents like toluene | Solvent choice affects reaction rate |

| Reaction Time | 1–10 hours | Depends on scale and method |

| Purification | Distillation or recrystallization | To isolate pure anhydride |

Industrial Scale Considerations

- The process is amenable to industrial scale-up due to the use of continuous distillation apparatus and pressure control, minimizing waste and emissions.

- The high boiling point of pivalic anhydride (~360 °C) allows for efficient separation from lower boiling impurities.

- Safety measures include handling under inert atmosphere and temperature control to avoid decomposition or side reactions.

Summary Table of Preparation Methods

| Method | Reagents Used | Conditions | Yield & Purity | Advantages |

|---|---|---|---|---|

| Direct reaction with pivalic anhydride | 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid + pivalic anhydride | 20–100 °C, reduced pressure (10–300 mbar) | High yield, high purity (typically >90%) | Simple, scalable, minimal waste |

| Mixed anhydride via acetic anhydride | Acid + acetic anhydride + pivalic acid or pivaloyl chloride | 20–50 °C, inert solvent | High yield, requires purification | Controlled reaction, flexible |

Research Findings and Notes

- Patent EP0004641A2 describes a process for preparing carboxylic anhydrides including pivalic anhydride derivatives with minimal exhaust and wastewater, emphasizing environmental and industrial process efficiency.

- The reaction is favored under reduced pressure to facilitate removal of acetic acid by-product, which is critical for high purity and yield.

- The compound’s stability and reactivity are influenced by the dichloropyridinone moiety, requiring careful temperature control during synthesis.

- Analytical characterization typically involves NMR, IR spectroscopy, and HPLC to confirm purity and structure.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

The compound 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride is a derivative of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid, and its applications span various fields, particularly in pharmaceutical and chemical synthesis. This article provides a detailed overview of its applications, supported by data tables and case studies.

Basic Information

- IUPAC Name : [2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl] 2,2-dimethylpropanoate

- CAS Number : 2375567-97-6

- Molecular Formula : C12H13Cl2NO4

- Molecular Weight : 306.142 g/mol

Structure

The compound features a pyridine ring substituted with two chlorine atoms and an oxo group, contributing to its reactivity and biological activity.

Pharmaceutical Industry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of antibacterial agents. For instance, it has been utilized in the synthesis of cefoxitin , a broad-spectrum cephalosporin antibiotic.

Case Study: Cefoxitin Synthesis

In a documented synthesis route, 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid is reacted with ortho-iodophenylboronic acid under reflux conditions to yield cefoxitin with high purity and yield. This demonstrates the compound's utility in producing critical medicinal compounds efficiently.

Agrochemical Applications

The compound has potential applications in agrochemicals as well. Its derivatives can be explored for use as herbicides or fungicides due to their ability to inhibit specific biological pathways in target organisms.

Research Applications

In research settings, the compound is valuable for studying enzyme inhibition and metabolic pathways. Its structural properties allow it to serve as a model compound for investigating interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride involves its interaction with specific molecular targets. The dichloro and oxo groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Reactivity Comparisons

The compound is compared with other anhydrides, including acetic anhydride, benzoic anhydride, and trifluoroacetic anhydride, based on steric effects, electronic properties, and reactivity in acylation reactions.

Key Findings :

- Steric Effects : The pivaloyl group in the target compound introduces significant steric hindrance, reducing its acylation efficiency compared to acetic anhydride but surpassing benzoic anhydride in specific reactions (e.g., amide-to-imide conversion) .

- Electronic Effects: The electron-withdrawing chlorine atoms on the pyridinone ring enhance electrophilicity, facilitating nucleophilic substitution in antibiotic synthesis .

- Structural Trends : Microwave spectroscopy studies show that anhydrides with bulky substituents (e.g., pivalic anhydride) exhibit smaller dihedral angles between carbonyl groups compared to simpler analogs like acetic anhydride, influencing their reactivity and hydrogen-bonding capabilities .

Biological Activity

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride (CAS Number: 2375567-97-6) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of the compound is C₁₂H₁₃Cl₂NO₄, with a molecular weight of 306.142 g/mol. The compound features a pyridine ring substituted with dichloro and oxo groups, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃Cl₂NO₄ |

| Molecular Weight | 306.142 g/mol |

| CAS Number | 2375567-97-6 |

| SMILES | CC(C)(C)C(=O)OC(=O)CN1C=C(Cl)C(=O)C(=C1)Cl |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The biological activity of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride has not been extensively documented in the literature; however, insights can be drawn from related compounds.

Antimicrobial Activity

Studies on similar pyridine derivatives have shown promising antimicrobial properties. For instance, derivatives containing the oxadiazole moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against bacterial strains .

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated using various cell lines. For example, some oxadiazole derivatives showed low cytotoxicity in L929 normal cells while exhibiting potent activity against cancer cell lines such as MCF-7 and HCT-116 . The cytotoxicity profile of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride remains to be fully characterized.

Case Studies

- Antibacterial Activity : A study on a series of chlorinated pyridine derivatives indicated strong bactericidal effects against Staphylococcus spp., suggesting that similar compounds might exhibit comparable activities .

- Anticancer Potential : Research on related oxadiazole compounds showed significant inhibition of thymidylate synthase in cancer cells, leading to apoptosis. The IC50 values for these compounds were notably lower than standard chemotherapeutics such as 5-Fluorouracil .

- Anti-inflammatory Effects : Some derivatives have also been noted for their anti-inflammatory properties in vitro, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. Basic

- Methodology :

- Step 1 : React 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetic acid with pivaloyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions.

- Step 2 : Use a solvent like dichloromethane or tetrahydrofuran (THF) at 0–25°C for 2–6 hours.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Key Reagents : Pivaloyl chloride for anhydride formation; bases to neutralize HCl byproduct .

What safety precautions should be observed when handling this compound?

Q. Basic

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Exposure Response :

- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing.

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Oral Exposure : Rinse mouth; do not induce vomiting.

- Storage : Store in a sealed container at 2–8°C in a dry, dark environment .

How can microwave spectroscopy and computational methods elucidate structural and conformational properties?

Q. Advanced

- Techniques :

- Microwave Spectroscopy : Assign rotational spectra using programs like DAPPERS for semi-rigid rotors. Isotopic substitution (e.g., D₂O) aids in heavy-atom structure determination via Kraitchman analysis .

- Computational Modeling :

- Level of Theory : M06-2X/6-311++G(d,p) for dihedral angle and steric effects analysis.

- Key Findings : The pivaloyl group (C(CH₃)₃) introduces steric hindrance, stabilizing specific conformers. Computational results align with experimental data (e.g., dihedral angles within ±2°) .

What are the decomposition pathways under thermal or catalytic conditions?

Q. Advanced

- Pathways :

- Thermal Decomposition : At elevated temperatures (>100°C), the anhydride cleaves to yield:

- Primary Products : Carbon dioxide, pivalic acid, and tert-butyl derivatives.

- Mechanism : Radical intermediates or acid-catalyzed hydrolysis.

- Catalytic Decomposition : Transition metals (e.g., Pd) promote decarbonylation, forming aromatic hydrocarbons. Product ratios depend on substituent steric/electronic effects .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- Analytical Tools :

How does the pivaloyl group influence reactivity and stability in synthesis?

Q. Advanced

- Steric Effects :

- The bulky tert-butyl group (C(CH₃)₃) reduces nucleophilic attack rates at the carbonyl carbon, enhancing anhydride stability.

- Reactivity Trade-off : Slower acylation kinetics but improved selectivity in multi-step reactions (e.g., Michael additions).

- Computational Insight : M06-2X calculations show steric clashes reduce rotational freedom, favoring planar carbonyl alignment for resonance stabilization .

What are the key challenges in purifying this compound?

Q. Basic

- Challenges :

- Hydrolysis Sensitivity : Moisture exposure leads to hydrolysis; use anhydrous solvents and inert atmosphere.

- Byproduct Removal : Separate unreacted starting materials (e.g., pivalic acid) via silica gel chromatography (ethyl acetate:hexane = 1:3).

- Crystallization : Optimize solvent polarity (e.g., toluene/hexane mixtures) to avoid oiling out .

What role does the anhydride functionality play in organic transformations?

Q. Advanced

- Acylation Reactions :

- Catalytic Cycles : Acts as an acylating agent in enzyme-like systems (e.g., Lipozyme TL IM for ester synthesis).

- Michael Additions : Forms acyl ammonium intermediates with Lewis bases (e.g., isothioureas), enabling stereoselective enolate generation .

- Mechanistic Insight : The electrophilic carbonyl activates substrates for nucleophilic attack, with pivalate counterions aiding deprotonation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.